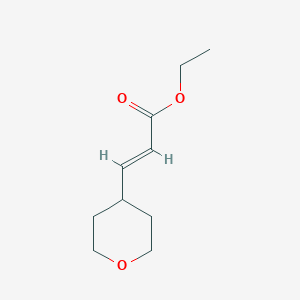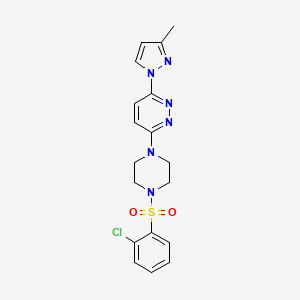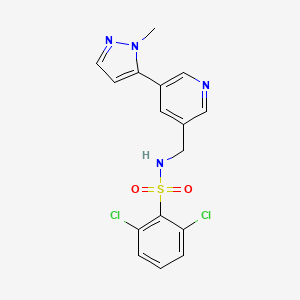![molecular formula C20H15ClN4O4S B2923767 4-Chlorophenyl 5-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)-2-nitrobenzyl sulfone CAS No. 691868-58-3](/img/structure/B2923767.png)
4-Chlorophenyl 5-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)-2-nitrobenzyl sulfone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazolo[1,5-a]pyrimidines are a class of organic compounds that have attracted chemists due to their biological and pharmacological importance . They are considered as privileged core skeletons in biologically active compounds and are like bioisosteres of natural purine .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines often involves the use of precursors like 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile . The reaction often involves condensation, cyclization, and methylation .Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidines are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazolo[1,5-a]pyrimidines often involve condensation, cyclization, and methylation .Wissenschaftliche Forschungsanwendungen
Neuropharmacology
Orthosteric Agonists: This compound has been identified as an orthosteric agonist with significant effects on rat brain concentration response curves. It is receptor-mediated and has been shown to bind to 5HT2 receptors and alkoxycarbonylamino groups in membranes from rat brain . This suggests potential applications in the study of neurological pathways and disorders.
Clinical Psychiatry
Treatment of Mental Health Disorders: Due to its receptor-mediated profile, this compound is used clinically for the treatment of depression, anxiety disorders, and posttraumatic stress disorder . Its impact on neurotransmitter systems could be valuable for developing new psychiatric medications.
Antimicrobial Research
Antimicrobial Activity: Synthesized derivatives of the compound have shown antimicrobial activity . This opens up possibilities for its use in developing new antimicrobial agents or studying resistance mechanisms in pathogenic microorganisms.
Optical Applications
Photophysical Properties: A family of pyrazolo[1,5-a]pyrimidines, to which this compound is related, has been identified as strategic for optical applications due to their tunable photophysical properties . This could lead to advances in optical sensors or imaging technologies.
Synthetic Chemistry
Deep Eutectic Solvents: The compound’s derivatives have been synthesized using deep eutectic solvents (DES), providing an environmentally friendly and efficient synthesis method . This could revolutionize synthetic strategies in pharmaceutical chemistry.
Molecular Architecture
Structural Studies: The compound’s derivatives have been used to study molecular architectures, which is crucial for understanding the structure-activity relationship in drug design . This can aid in the rational design of more effective therapeutic agents.
Wirkmechanismus
Target of Action
Similar compounds, such as 2-(1-(2-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-2-yl)ethanol, have been shown to bind to 5ht2 receptors and alkoxycarbonylamino groups in membranes from rat brain . These targets play crucial roles in neurotransmission and cellular signaling.
Mode of Action
It can be inferred from related compounds that it may act as an orthosteric agonist . This means it binds to the same site as the endogenous ligand and mimics its effect, leading to changes in cellular activity.
Biochemical Pathways
Given its potential interaction with 5ht2 receptors, it may influence serotonin signaling pathways . These pathways are involved in a variety of physiological processes, including mood regulation, gastrointestinal motility, and cardiovascular function.
Result of Action
Related compounds have been shown to have significant effects on rat brain concentration response curves , suggesting that this compound may also influence neuronal activity.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-[3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrophenyl]-2-methylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O4S/c1-13-10-20-22-9-8-18(24(20)23-13)14-2-7-19(25(26)27)15(11-14)12-30(28,29)17-5-3-16(21)4-6-17/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLJUFGJLNMXJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1)C3=CC(=C(C=C3)[N+](=O)[O-])CS(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorophenyl 5-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)-2-nitrobenzyl sulfone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3R)-oxan-3-yl]methanol](/img/structure/B2923684.png)


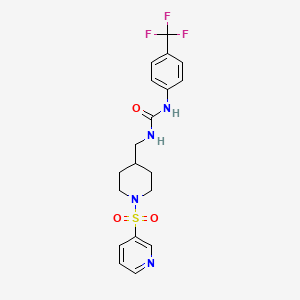
![N-(4-chloro-2-methylphenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide](/img/structure/B2923691.png)
![N-[[2-(Dimethylsulfamoyl)-6-fluorophenyl]methyl]but-2-ynamide](/img/structure/B2923694.png)
![(E)-8-benzyl-3-(but-2-en-1-yl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2923696.png)
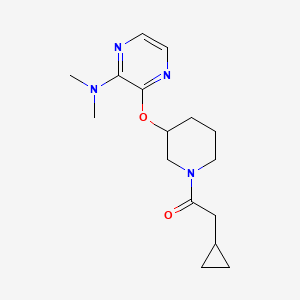

![(3Z)-3-[2-(5-bromothiophen-2-yl)-2-oxoethylidene]-7-chloro-1,3-dihydro-2H-indol-2-one](/img/structure/B2923701.png)
![N-(5-chloro-2-methylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2923702.png)
